6-Fluorochroman-8-carbaldehyde
Overview
Description
6-Fluorochroman-8-carbaldehyde is an organic compound with the molecular formula C₁₀H₉FO₂. It is a derivative of chroman, featuring a fluorine atom at the 6th position and an aldehyde group at the 8th position. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluorochroman-8-carbaldehyde can be synthesized through various synthetic routes. One common method involves the fluorination of chroman derivatives followed by formylation. The reaction typically requires a fluorinating agent such as Selectfluor and a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluorochroman-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluorochroman-8-carboxylic acid.
Reduction: 6-Fluorochroman-8-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluorochroman-8-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluorochroman-8-carbaldehyde involves its interaction with biological molecules through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorochroman-2-carboxylic acid
- 6-Fluorochroman-4-amine hydrochloride
- Methyl 6-fluorochroman-2-carboxylate
Uniqueness
6-Fluorochroman-8-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the chroman ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVLOWLCSDVHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459388 | |
Record name | 6-fluorochroman-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82060-91-1 | |
Record name | 6-fluorochroman-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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